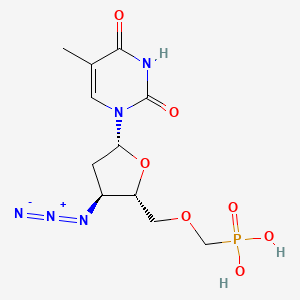
Thymidine, 3'-azido-3'-deoxy-5'-O-(phosphonomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- is a modified nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. The modification involves the addition of an azido group at the 3’ position and a phosphonomethyl group at the 5’ position. These modifications confer unique properties to the compound, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- typically involves multiple steps. The starting material is usually thymidine, which undergoes a series of chemical reactions to introduce the azido and phosphonomethyl groups. One common synthetic route includes:
Protection of the 5’-hydroxyl group: This step involves protecting the 5’-hydroxyl group of thymidine to prevent unwanted reactions. Common protecting groups include triphenylmethyl (trityl) or tert-butyldimethylsilyl (TBDMS).
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using reagents such as sodium azide in the presence of a suitable catalyst.
Deprotection of the 5’-hydroxyl group: The protecting group is removed to regenerate the 5’-hydroxyl group.
Introduction of the phosphonomethyl group: The 5’-hydroxyl group is then reacted with a phosphonomethylating agent, such as diethyl phosphonomethyl chloride, under basic conditions to introduce the phosphonomethyl group.
Industrial Production Methods
Industrial production of Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps, such as chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Phosphorylation reactions: The phosphonomethyl group can be further modified through phosphorylation reactions to introduce additional phosphate groups.
Common Reagents and Conditions
Sodium azide:
Diethyl phosphonomethyl chloride:
Hydrogen gas and palladium catalyst: Used for the reduction of the azido group.
Major Products Formed
Amino derivatives: Formed through the reduction of the azido group.
Phosphorylated derivatives: Formed through further phosphorylation of the phosphonomethyl group.
Scientific Research Applications
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties. The compound’s ability to inhibit DNA synthesis makes it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
Mechanism of Action
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This inhibition of DNA synthesis can lead to cell death, making the compound useful in antiviral and anticancer therapies. The phosphonomethyl group enhances the compound’s stability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Thymidine, 3’-azido-3’-deoxy-5’-O-(triphenylmethyl)-: Similar structure but with a triphenylmethyl group instead of a phosphonomethyl group.
Azidothymidine (AZT): A well-known antiviral drug with a similar azido modification at the 3’ position but without the phosphonomethyl group.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- is unique due to the presence of both the azido and phosphonomethyl groups. This combination of modifications enhances its stability, cellular uptake, and potential therapeutic applications compared to other similar compounds.
Properties
CAS No. |
124930-54-7 |
|---|---|
Molecular Formula |
C11H16N5O7P |
Molecular Weight |
361.25 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C11H16N5O7P/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(23-9)4-22-5-24(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI Key |
NOEYTKCEXDEMEO-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCP(=O)(O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















